2-Acetyloxy-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(acetyloxy)-5-fluoro-: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with an acetyloxy group at the second position and a fluorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(acetyloxy)-5-fluoro- typically involves the acetylation of 5-fluoro-2-hydroxybenzoic acid. The process can be carried out using acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically conducted at elevated temperatures to ensure complete acetylation. The product is then purified through recrystallization from a suitable solvent such as ethanol .
Industrial Production Methods: On an industrial scale, the production of benzoic acid, 2-(acetyloxy)-5-fluoro- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. The final product is typically obtained in high purity through multiple stages of purification, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-(acetyloxy)-5-fluoro- undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield 5-fluoro-2-hydroxybenzoic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form quinones or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide solutions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like copper(I) iodide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Hydrolysis: 5-Fluoro-2-hydroxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
Chemistry: Benzoic acid, 2-(acetyloxy)-5-fluoro- is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving aromatic carboxylic acids. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Its fluorine substitution enhances its metabolic stability and bioavailability .
Industry: In the industrial sector, benzoic acid, 2-(acetyloxy)-5-fluoro- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of benzoic acid, 2-(acetyloxy)-5-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. The fluorine atom enhances the compound’s binding affinity to its targets, thereby increasing its potency. The overall effect of the compound is determined by its ability to interact with and modulate the activity of its molecular targets .
Comparison with Similar Compounds
Benzoic acid, 2-(acetyloxy)-: Lacks the fluorine substitution, resulting in different chemical and biological properties.
Benzoic acid, 5-fluoro-: Lacks the acetyloxy group, affecting its reactivity and applications.
Salicylic acid, 2-(acetyloxy)-5-fluoro-: Similar structure but with a hydroxyl group at the ortho position, leading to different chemical behavior.
Uniqueness: Benzoic acid, 2-(acetyloxy)-5-fluoro- is unique due to the presence of both the acetyloxy and fluorine substituents. This combination imparts distinct chemical properties, such as increased metabolic stability and enhanced reactivity in substitution reactions. The compound’s unique structure also makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
448-40-8 |
---|---|
Molecular Formula |
C9H7FO4 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-acetyloxy-5-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
KTXWQAHMSLBFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.